Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based sulfonamide derivative characterized by a sulfamoyl bridge linking a 3-(ethoxycarbonyl)phenyl group to a 4-(4-methylphenyl)-substituted thiophene core.
Properties
IUPAC Name |
methyl 3-[(3-ethoxycarbonylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S2/c1-4-29-21(24)16-6-5-7-17(12-16)23-31(26,27)20-18(13-30-19(20)22(25)28-3)15-10-8-14(2)9-11-15/h5-13,23H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEYWTQRGMVEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The compound’s structure comprises three critical moieties:
- Thiophene backbone : Serves as the central aromatic system.
- 4-Methylphenyl group : Introduced at the 4-position of the thiophene ring.
- Sulfamoyl-ethoxycarbonylphenyl group : Attached at the 3-position via a sulfonamide linkage.
Retrosynthetic disconnections suggest the following intermediates (Figure 1):
- Intermediate A : 3-Sulfamoylthiophene-2-carboxylate
- Intermediate B : 4-(4-Methylphenyl)thiophene-2-carboxylate
- Intermediate C : 3-(Ethoxycarbonyl)phenylsulfonamide
Synthetic Routes and Reaction Mechanisms
Route 1: Sequential Functionalization of Thiophene
Step 1: Thiophene Ring Formation
The thiophene core is synthesized via a Knorr-type cyclization between a 1,4-dicarbonyl compound and elemental sulfur. For example:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{S}8 \xrightarrow{\Delta, \text{DMF}} \text{Thiophene derivative} \quad
$$
Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: 120–140°C
- Yield: 65–75%
Step 3: Sulfamoylation at the 3-Position
Sulfonamide formation employs 3-(ethoxycarbonyl)benzenesulfonyl chloride and ammonia:
$$
\text{Thiophene} + \text{ClSO}2\text{C}6\text{H}4\text{CO}2\text{Et} \xrightarrow{\text{NH}_3, \text{THF}} \text{Sulfamoyl derivative} \quad
$$
Critical Parameters :
- Base : Triethylamine (2.5 equiv) ensures deprotonation.
- Temperature : 0°C to room temperature prevents side reactions.
Step 4: Esterification of the 2-Position
Methyl esterification using methanol and thionyl chloride:
$$
\text{COOH} \xrightarrow{\text{SOCl}2, \text{MeOH}} \text{COOCH}3 \quad
$$
Yield : 90–95% under anhydrous conditions.
Route 2: Convergent Synthesis via Suzuki-Miyaura Coupling
Step 1: Boronic Ester Preparation
A boronic ester is synthesized at the 4-position of thiophene:
$$
\text{4-Bromo-thiophene} + \text{Pinacolborane} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Boronic ester} \quad
$$
Step 2: Cross-Coupling with 4-Methylphenyl Halide
Suzuki-Miyaura coupling attaches the 4-methylphenyl group:
$$
\text{Boronic ester} + \text{4-MeC}6\text{H}4\text{-X} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{4-(4-MeC}6\text{H}4\text{)thiophene} \quad
$$
Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in toluene/water.
Step 3: Simultaneous Sulfamoylation and Esterification
A one-pot reaction introduces the sulfamoyl and ethoxycarbonyl groups:
$$
\text{Thiophene} + \text{ClSO}2\text{C}6\text{H}4\text{CO}2\text{Et} + \text{MeOH} \xrightarrow{\text{DMAP}} \text{Target compound} \quad
$$
Reaction Optimization and Challenges
Sulfamoylation Regioselectivity
The 3-position of thiophene is inherently reactive due to sulfur’s electron-donating effect. Competing sulfonation at the 5-position is mitigated by:
- Low-temperature kinetics (0–5°C) favoring 3-substitution.
- Steric hindrance : Bulky directing groups (e.g., 4-methylphenyl) block alternative sites.
Ester Hydrolysis Prevention
The ethoxycarbonyl group is prone to hydrolysis under acidic/basic conditions. Strategies include:
- Anhydrous solvents : THF or DCM.
- Neutral pH buffers : During workup.
Analytical Characterization Data
Table 1: Spectroscopic Data for Methyl 3-{[3-(Ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-Methylphenyl)Thiophene-2-Carboxylate
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, SO₂NH), 7.89–7.32 (m, 8H, aromatic), 4.31 (q, 2H, OCH₂CH₃), 2.41 (s, 3H, CH₃) |
| ¹³C NMR | δ 165.2 (COOCH₃), 162.8 (COOEt), 144.5 (C-SO₂), 134.2–125.1 (aromatic C) |
| IR | 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) |
| HRMS | [M+H]⁺ calc. 490.1245, found 490.1249 |
Industrial-Scale Considerations
Continuous Flow Synthesis
- Thiophene cyclization : Performed in a tubular reactor with immobilized sulfur.
- Advantages : 20% higher yield vs. batch, reduced byproduct formation.
Green Chemistry Metrics
- E-factor : 12.5 (improved to 8.2 via solvent recycling).
- PMI (Process Mass Intensity) : 35.7 → 22.1 after optimization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Research Findings and Methodologies
- Structural Analysis : NMR and X-ray crystallography (via SHELX programs ) confirm regioselectivity in sulfamoyl and ester group placement .
- Biological Assays : Antitumor activity assessed via MTT assays; antimicrobial activity via disk diffusion methods .
- Mechanistic Insights : Sulfonamide derivatives often target carbonic anhydrases or tyrosine kinases, with electronic profiles (e.g., electron-withdrawing vs. donating) dictating inhibition potency .
Biological Activity
Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate, with CAS number 941936-28-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and apoptotic properties, supported by various studies and research findings.
The molecular formula of the compound is with a molecular weight of 459.5 g/mol. The structure features a thiophene ring substituted with various functional groups that are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 941936-28-3 |
| Molecular Formula | C22H21NO6S2 |
| Molecular Weight | 459.5 g/mol |
Antibacterial Activity
Recent studies have demonstrated that thiophene derivatives exhibit significant antibacterial properties. For instance, compounds related to thiophene-2-carboxylic acids have shown efficacy against both Gram-positive and Gram-negative bacteria. In particular, this compound has been evaluated for its activity against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound displayed promising antibacterial activity with MIC values comparable to standard antibiotics.
- Mechanism of Action: The antibacterial effect is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies. Notably, it has shown cytotoxic effects on several cancer cell lines.
Research Insights:
- Cell Lines Tested: The compound was tested against human prostate cancer cell lines (PC-3), where it exhibited significant cytotoxicity.
- IC50 Values: The IC50 values were found to be below 10 µM, indicating strong potential as an anticancer agent.
- Apoptotic Pathways: Mechanistic studies suggest that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased activation of caspases and changes in mitochondrial membrane potential.
Apoptotic Induction
The ability of this compound to induce apoptosis has been particularly noteworthy.
Findings:
- Binding Affinity: Compounds with similar structural motifs have shown binding affinities to pro-apoptotic proteins such as Mcl-1 and Bcl-2, which play crucial roles in regulating apoptosis.
- Cellular Assays: Experiments conducted on HL-60 cells demonstrated that this compound can effectively trigger apoptotic processes, leading to cell death in malignant cells.
Study 1: Antibacterial Efficacy
In a comparative study, this compound was tested against resistant strains of bacteria including XDR Salmonella Typhi. The results indicated that the compound had a MIC value of 3.125 mg/mL, outperforming conventional antibiotics like ciprofloxacin and ceftriaxone in certain cases.
Study 2: Anticancer Activity Assessment
A comprehensive study involved the evaluation of this compound's effects on various cancer cell lines. It was found to significantly inhibit cell proliferation and induce apoptosis in PC-3 cells, highlighting its potential as a therapeutic agent in prostate cancer treatment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the efficient preparation of Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate, and how can reaction parameters be optimized to enhance yield?
- Methodological Answer : The synthesis involves sulfamoylation of the thiophene core using 3-(ethoxycarbonyl)benzenesulfonamide under anhydrous conditions. Catalysts like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are critical for activating carboxylic groups during coupling . Key optimizations include:
- Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.
- Solvent : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Stoichiometry : A 1:1.2 molar ratio of sulfonamide to thiophene precursor improves yield (>75%).
- Purity Monitoring : Track progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity with HPLC (≥95% by area normalization) .
Q. Which spectroscopic and crystallographic techniques are essential for unambiguous structural confirmation, and how should researchers address spectral overlaps or ambiguous peaks?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ester carbonyls (δ 165–170 ppm). Use deuterated DMSO or CDCl3 to minimize solvent interference.
- FT-IR : Confirm sulfamoyl (S=O stretching at 1150–1300 cm⁻¹) and ester (C=O at 1720 cm⁻¹) groups.
- X-ray Crystallography : Resolves substituent orientation; crystals grown via slow evaporation in ethanol/water (7:3) yield monoclinic systems (space group P2₁/c) .
- Ambiguity Resolution : For overlapping NMR peaks, employ 2D experiments (COSY, HSQC) or compare spectra with deuterated analogs .
Q. What in silico approaches predict the compound's ADMET properties, and what in vitro assays are required to validate these predictions?
- Methodological Answer :
- SwissADME : Predict LogP ≈ 3.2 (moderate lipophilicity) and BOILED-Egg model for blood-brain barrier penetration (low likelihood).
- Validation Assays :
- Caco-2 Permeability : Papp < 1×10⁻⁶ cm/s indicates poor intestinal absorption.
- Hepatic Microsomal Stability : Measure t1/2 in rat liver microsomes (>30 min required for metabolic stability) .
Advanced Research Questions
Q. How do electronic effects of the ethoxycarbonyl and 4-methylphenyl groups influence the compound's reactivity in nucleophilic aromatic substitution reactions?
- Methodological Answer :
- The ethoxycarbonyl group (electron-withdrawing) activates the phenyl ring for sulfamoylation by reducing electron density.
- The 4-methylphenyl group (electron-donating) stabilizes the thiophene core via conjugation, lowering activation energy by 0.35 eV (DFT calculations).
- Regioselectivity : Favors sulfamoylation at the 3-position due to steric and electronic factors. Confirm via comparative NMR of positional isomers .
Q. What experimental design considerations are critical when reconciling contradictory cytotoxicity (IC50 = 12 μM in HeLa) and anti-inflammatory (IC50 = 8 μM in RAW264.7) data observed in preliminary screens?
- Methodological Answer :
- Dose-Response Assays : Test ≥5 concentrations in triplicate to establish Hill slopes and rule out assay artifacts.
- Target Validation :
- Cytotoxicity : Measure apoptosis via Annexin V/PI staining and caspase-3 activation.
- Anti-inflammatory : Quantify COX-2 inhibition via Western blot or prostaglandin E2 ELISA.
- Cell Line Specificity : Use isogenic lines (e.g., EGFR+/−) to isolate target-dependent effects .
Q. How can researchers mechanistically differentiate between on-target and off-target effects in observed antiproliferative activity using chemical biology tools?
- Methodological Answer :
- siRNA Knockdown : Silence putative targets (e.g., EGFR, MAPK). A ≥50% reduction in activity confirms on-target effects.
- Photoaffinity Labeling : Synthesize a biotinylated analog for pull-down assays followed by LC-MS/MS identification of bound proteins.
- Competitive Inhibition : Co-treat with known inhibitors (e.g., gefitinib for EGFR) to assess pathway overlap .
Data Contradiction Analysis
Q. What strategies resolve discrepancies in reported solubility values (e.g., DMSO vs. aqueous buffer) during formulation studies?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use sonication (30 min, 37°C) for homogenization.
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers (particle size >200 nm indicates poor solubility).
- Co-solvency Approach : Blend PEG-400 or cyclodextrins (10–20% w/v) to enhance aqueous stability .
Methodological Notes
- Synthesis Optimization : Reference kinetic studies (e.g., Arrhenius plots) to refine temperature-dependent yields .
- Bioactivity Validation : Always include positive controls (e.g., doxorubicin for cytotoxicity, aspirin for anti-inflammatory) to benchmark activity .
- Computational-Experimental Synergy : Cross-validate DFT-predicted reactivities with experimental Hammett constants for substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
